Isoprinosine - 36703-88-5

Isoprinosine

Catalog Number: EVT-505674
CAS Number: 36703-88-5
Molecular Formula: C52H78N10O17
Molecular Weight: 1115.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoprinosine is a synthetic purine derivative, comprised of inosine, dimethylamino-2-propanol, and p-acetamidobenzoic acid. [] In scientific research, isoprinosine serves primarily as an immunomodulator, influencing the function of various immune cells without directly targeting viral particles. [] It has been investigated for its potential to enhance immune responses against viral infections and other diseases. [, , , , , , , , , ]

Studies have shown that isoprinosine can enhance lymphocyte proliferation in response to mitogens like phytohemagglutinin and Concanavalin A. [, , , , , , , ] This potentiation of lymphocyte responses is believed to be mediated by influencing both early and late stages of the activation cycle. []

Further research suggests that isoprinosine may also impact other immune cells. For instance, it has been observed to stimulate granulocyte chemiluminescence while inhibiting monocyte chemiluminescence. [] Additionally, studies have indicated potential inhibitory effects on histamine release from mast cells. []

Viral Infections:

Numerous studies have explored the effects of isoprinosine on viral infections in both in vitro and in vivo settings. These studies have included infections with herpesviruses, [, , , ] influenza virus, [] rotavirus, [] adenoviruses, [] parainfluenza viruses, [] and murine gammaherpesvirus 68. [] Notably, research suggests that isoprinosine may enhance the production of interferon-alpha, a key antiviral cytokine, in response to certain viral infections. []

Immunodeficiency:

Isoprinosine's immunomodulatory properties have led to investigations of its potential in addressing immunodeficiency states. Studies have explored its impact on lymphocyte function in individuals with HIV infection, [, , , ] uremia, [] and those with frequent respiratory tract infections. [] While some research suggests potential benefits in delaying disease progression or restoring immune function, further investigation is needed to fully elucidate its efficacy in these contexts.

Future Directions
  • Synergistic Effects with Other Treatments: Investigating the combined use of isoprinosine with other antiviral or immunomodulatory therapies could reveal potential synergistic effects and enhance its therapeutic potential. [, , ]
Source and Classification

Isoprinosine is derived from the combination of three components:

The compound is classified under antiviral medications and is often used in clinical settings for treating viral infections and as an adjuvant in vaccine formulations.

Synthesis Analysis

The synthesis of isoprinosine involves several chemical reactions, primarily focusing on the interaction between its precursor compounds. The most common method includes:

  1. Reaction of Acetaminobenzoic Acid with Dimethylaminopropanol:
    • Acetaminobenzoic acid reacts with dimethylaminopropanol to form a salt.
    • This reaction typically occurs in dehydrated alcohol or methanol, with a molar ratio of approximately 1:1.2, under controlled temperature conditions for about 2 to 5 hours.
  2. Formation of Inosine Pranobex:
    • The resulting salt is then reacted with inosine at a molar ratio of 3:1.
    • The process involves dissolving the reactants in ethanol, followed by evaporation under reduced pressure and azeotropic dehydration using ethyl acetate to yield a white crystalline product.

The yield from this synthesis can be optimized to approximately 99.4%, demonstrating both high efficiency and suitability for industrial production .

Molecular Structure Analysis

Isoprinosine has a complex molecular structure characterized by its unique combination of components. Its molecular formula can be represented as C13_{13}H18_{18}N4_{4}O5_{5}, reflecting the presence of various functional groups including hydroxyls and amines.

Structural Features:

  • Inosine Backbone: Provides nucleoside properties essential for its biological activity.
  • Dimethylaminopropanol Group: Enhances solubility and bioavailability.
  • Acedoben Component: Contributes to immunostimulatory effects.

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, which confirm the presence of key functional groups and structural integrity .

Chemical Reactions Analysis

Isoprinosine participates in several chemical reactions that underscore its antiviral properties:

  1. Inhibition of Viral RNA Synthesis:
    • Isoprinosine has been shown to inhibit the transcription process involved in viral RNA synthesis, making it effective against various RNA viruses .
  2. Immunomodulatory Effects:
    • It stimulates host immune responses by promoting the secretion of pro-inflammatory cytokines such as interferon-gamma and interleukin-2, enhancing T-cell responses .
  3. Corrosion Inhibition Studies:
    • Recent studies have explored its application in corrosion prevention, particularly on aluminum surfaces, demonstrating its ability to inhibit charge transfer processes .
Mechanism of Action

The mechanism by which isoprinosine exerts its antiviral effects involves several pathways:

Physical and Chemical Properties Analysis

Isoprinosine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which enhances its bioavailability.
  • Stability: It demonstrates good stability under standard storage conditions, making it suitable for pharmaceutical formulations.

Relevant Data

  • Molecular Weight: Approximately 298.31 g/mol.
  • Melting Point: The melting point ranges between 150°C to 160°C depending on purity levels .
Applications

Isoprinosine has diverse applications across medical and scientific fields:

  1. Antiviral Therapy: Used primarily for treating infections caused by viruses such as influenza and herpes simplex virus.
  2. Vaccine Adjuvant: Acts as an immunomodulatory agent to enhance vaccine efficacy by stimulating T-helper cell responses .
  3. Research Studies: Utilized in laboratory settings to study immune responses and viral pathogenesis due to its ability to modulate cellular activities.
Introduction to Isoprinosine

Isoprinosine (INN: inosine pranobex), a complex synthetic compound with immunomodulatory and antiviral properties, represents a significant development in antiviral therapeutics. First synthesized in the early 1970s, this agent combines inosine with the p-acetamidobenzoate salt of N,N-dimethylamino-2-propanol in a fixed 1:3 molar ratio [3] [5]. Unlike conventional antivirals that target specific viral enzymes, Isoprinosine exhibits broad-spectrum activity through dual mechanisms: direct interference with viral replication and enhancement of host immune responses [5] [10]. Its unique pharmacological profile has led to diverse clinical applications across viral infections, particularly in regions where robust clinical evidence has supported regulatory approvals [1] [3]. Despite varying international regulatory perspectives, Isoprinosine remains a clinically relevant agent in the management of viral diseases, especially those involving immune compromise or persistent viral presence [5] [8].

Historical Development and Approval Timeline

The development trajectory of Isoprinosine spans five decades of pharmaceutical research and regulatory milestones:

  • 1971: Initial approval in Hungary marked the first regulatory authorization for human use, primarily for viral respiratory infections [5]. This early adoption reflected the compound's promising in vitro antiviral activity and favorable safety profile observed in preclinical studies.
  • 1970s-1980s: Expansion of approvals across European markets occurred, with France (1979), Italy (1979), and the United Kingdom authorizing its use for indications including herpes simplex infections, measles complications, and subacute sclerosing panencephalitis (SSPE) [1] [3]. During this period, over 70 countries granted marketing authorizations, establishing Isoprinosine as a globally recognized antiviral agent despite the absence of FDA approval [5].
  • 1986: The U.S. Food and Drug Administration (FDA) issued its third rejection of Newport Pharmaceuticals' New Drug Application, citing insufficient evidence of efficacy for AIDS-related complex treatment [1]. This decision contrasted sharply with New Zealand's conditional approval for AIDS patients earlier that year and highlighted significant divergence in international regulatory standards for evidentiary requirements.
  • 1990s-Present: Approval extensions included HPV-related conditions (genital warts, cervical dysplasia) based on clinical studies demonstrating enhanced clearance rates when used as adjuvant therapy [3] [5]. Most recently, during the COVID-19 pandemic, countries including the Czech Republic utilized Isoprinosine off-label and initiated clinical trials exploring its potential against SARS-CoV-2, reporting observational benefits in elderly patients [3] [5].

Table 1: Key Regulatory Milestones for Isoprinosine

YearRegion/CountryRegulatory DecisionPrimary Indication(s)
1971HungaryInitial approvalAcute viral respiratory infections
1979France, ItalyMarketing authorizationHerpes simplex, Measles complications
1985New ZealandConditional approvalAIDS-related complex
1986United StatesFDA rejection (third NDA)AIDS-related complex
1990sEuropean UnionLabel extensionHPV-associated genital warts
2020-2022Czech RepublicOff-label pandemic useCOVID-19 (investigational)

Chemical Composition and Structural Properties

Isoprinosine is not a single molecular entity but a molecular complex comprising three distinct components in a precisely defined stoichiometric ratio:- Chemical constituents:1. Inosine (C₁₀H₁₂N₄O₅): A purine nucleoside fundamental to RNA synthesis and cellular energy transfer [3] [6].2. N,N-Dimethylamino-2-propanol (C₅H₁₃NO): An organic base compound facilitating cellular uptake [4] [6].3. p-Acetamidobenzoic acid (Acedoben; C₉H₉NO₃): An acylated benzoic acid derivative serving as the complexing agent [3] [6].- Stoichiometry: These components form a stable complex in a fixed 1:3:3 molar ratio (inosine : dimethylaminoisopropanol : acedoben), resulting in the aggregate molecular formula C₅₂H₇₈N₁₀O₁₇ and a molecular weight of 1115.23 g/mol [4] [6]. This precise ratio is critical for maintaining the compound's physicochemical stability and pharmacological activity.- Physicochemical properties: Isoprinosine presents as an odorless, white to off-white crystalline powder with high solubility in aqueous solutions (>50 mg/mL) and physiological fluids [4] [6]. Its melting point ranges between 140-142°C, and chromatographic studies confirm stability in physiological solutions, enabling formulation as both solid oral dosage forms (tablets) and liquid preparations (syrup) [4] [6]. The compound demonstrates pH-dependent stability, with optimal integrity maintained in neutral to slightly acidic environments [6].

Table 2: Chemical Characteristics of Isoprinosine Components

ComponentMolecular FormulaMolecular Weight (g/mol)Role in Complex
InosineC₁₀H₁₂N₄O₅268.23Antiviral nucleoside
N,N-Dimethylamino-2-propanolC₅H₁₃NO103.16Uptake enhancer
p-Acetamidobenzoic acid (Acedoben)C₉H₉NO₃179.17Complexing agent
Aggregate ComplexC₅₂H₇₈N₁₀O₁₇1115.23Pharmacologically active entity

Global Regulatory Status and Approved Indications

The regulatory landscape for Isoprinosine demonstrates significant geographical variation, reflecting divergent evidentiary standards and therapeutic traditions:

  • European Union: Maintains country-specific approvals rather than centralized authorization. France sanctions its use for herpes simplex, measles complications, and SSPE, while Poland and the Czech Republic include influenza-like illnesses and adjunct HPV treatment in their indications [3] [5] [8]. This decentralized approach has resulted in heterogeneous prescribing patterns across member states despite similar clinical evidence bases.
  • Latin America: Countries exhibit broad indications, with Argentina approving Isoprinosine for "all viral conditions" including herpes, influenza, and common colds since 1981 [1]. Mexico permits over-the-counter sales for herpes management, contributing to cross-border utilization patterns (particularly in U.S. border regions) despite regulatory restrictions in neighboring countries [1].
  • Asia-Pacific: New Zealand granted conditional approval for AIDS-related complex in 1985 based on humanitarian considerations despite acknowledged efficacy limitations [1]. The Philippines and other Southeast Asian nations recognize indications for SSPE, herpes infections, and genital warts, typically requiring prescription access but with less stringent monitoring requirements than Western markets [2] [3].
  • Restricted Markets: The United States and Canada have not approved Isoprinosine, citing insufficient clinical evidence of efficacy in New Drug Applications. Canadian regulators noted isolated positive data for SSPE but deemed overall evidence inadequate for broad licensure [1] [3]. This regulatory position has persisted despite decades of use elsewhere and ongoing clinical research into new applications.
  • Emerging Therapeutic Roles: Recent extensions include HPV-associated conditions (approved in >40 countries) as both monotherapy and surgical adjunct, leveraging Isoprinosine's immunomodulatory effects on viral clearance [3] [5]. During the COVID-19 pandemic, countries including the Czech Republic and Slovakia implemented temporary authorization for mild-moderate cases based on preliminary trial data showing reduced symptom duration, though formal label expansions remain pending [3] [8].

Table 3: International Regulatory Status and Key Approved Indications

RegionRegulatory StatusKey Approved IndicationsSpecial Considerations
European UnionCountry-specific approvalsHSV, HPV adjunct, SSPE, influenza-like illnessDecentralized authorization process
Latin AmericaBroad approvalsHerpes, influenza, common coldArgentina: "all viral conditions"; Mexico: OTC availability
Asia-PacificVariable approvalsSSPE, HSV, HPV, measlesNew Zealand: conditional AIDS use
United States/CanadaNot approvedNoneFDA cited insufficient efficacy evidence

Properties

CAS Number

36703-88-5

Product Name

Isoprinosine

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;1-(dimethylamino)propan-2-ol

Molecular Formula

C52H78N10O17

Molecular Weight

1115.2 g/mol

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N

SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Synonyms

Inosine 1-(Dimethylamino)-2-propanol 4-(Acetylamino)benzoate; Aviral; Delimmun; Groprinosin; Imunovir; Imunoviral; Inosine Acedobene Dimepranol; Inosine Pranobex; Inosiplex; Isoprinosin; Isoprinosina; Isoviral; Methisoprinol; Metyzoprynol; Modimmunal

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.